8-Methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

Anticoagulant Factor Xa Factor XIa

The compound 8-Methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione (CAS 443321-74-2) is a tricyclic pyrroloquinoline-1,2-dione derivative. It belongs to a class of heterocyclic isatin analogs recognized for their diverse biological activities, including anticoagulant and kinase inhibition properties.

Molecular Formula C15H17NO3
Molecular Weight 259.305
CAS No. 443321-74-2
Cat. No. B2670557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
CAS443321-74-2
Molecular FormulaC15H17NO3
Molecular Weight259.305
Structural Identifiers
SMILESCC1CC(N2C3=C1C=C(C=C3C(=O)C2=O)OC)(C)C
InChIInChI=1S/C15H17NO3/c1-8-7-15(2,3)16-12-10(8)5-9(19-4)6-11(12)13(17)14(16)18/h5-6,8H,7H2,1-4H3
InChIKeyHFNRQHVXNSKOKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione (CAS 443321-74-2): Procurement-Critical Compound Profile for Anticoagulant and Kinase Research


The compound 8-Methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione (CAS 443321-74-2) is a tricyclic pyrroloquinoline-1,2-dione derivative. It belongs to a class of heterocyclic isatin analogs recognized for their diverse biological activities, including anticoagulant and kinase inhibition properties [1]. Its core structure features a 5,6-dihydro modification and a characteristic substitution pattern of a methoxy group at the 8-position and three methyl groups at the 4,4,6-positions, distinguishing it from the fully aromatic 4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione (CAS 443321-63-9) [2]. This specific architecture makes it a valuable synthetic intermediate for constructing focused libraries of hybrid molecules, such as arylthiazolyl-hydrazinylidene and coumarin-ethylidene derivatives, which have demonstrated potent dual inhibition of blood coagulation factors Xa and XIa [1].

Synthetic Intermediate For dual Factor Xa/XIa inhibitor library synthesis
Distinct Architecture 5,6-dihydro core and 8-methoxy-4,4,6-trimethyl pattern
Derivatization Reactivity Activated dione for nucleophilic modification

Why Generic Pyrroloquinoline-diones Cannot Substitute for 8-Methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione in Focused Library Synthesis


Substituting the target compound with a generic pyrroloquinoline-1,2-dione core or a closely related analog like the 4H (non-dihydro) variant (CAS 443321-63-9) is chemically and functionally unreliable. The 5,6-dihydro saturation state fundamentally alters the reactivity of the dione moiety towards nucleophiles such as thiosemicarbazide, directly impacting the formation of key intermediates like thiosemicarbazones, which are essential for generating bioactive hybrid molecules with dual Factor Xa/XIa inhibition [1]. Furthermore, the specific electron-donating properties of the 8-methoxy group and the steric influence of the 4,4,6-trimethyl cluster modulate both the compound's pharmacokinetic liabilities (such as LogP and metabolic stability) and its binding affinity within the S1/S4 pockets of coagulation factors, effects that are not preserved across unsubstituted or differentially substituted analogs [2]. Procurement of the correct dihydro building block is therefore non-negotiable for maintaining synthetic pathway integrity and achieving target compound potency.

Dihydro vs. aromatic core
5,6-dihydro saturation alters dione reactivity; aromatic analog (CAS 443321-63-9) may not yield identical intermediates.
Substitution pattern mismatch
8-methoxy and 4,4,6-trimethyl groups influence electronic/steric profiles; unsubstituted or differentially substituted analogs may shift SAR.
Synthetic pathway integrity
Generic pyrroloquinoline-diones may require different reaction conditions, potentially reducing yield and library quality.

Quantitative Differentiation Evidence for 8-Methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione in Drug Discovery Research


Dual Factor Xa/XIa Inhibition Achieved via Target Compound-Derived Hybrid Molecules vs. Unsubstituted Core

When the target 5,6-dihydro compound is used as the starting material to synthesize hybrid 1-(2-(4-arylthiazol-2-yl)hydrazineylidene) derivatives, the resulting molecules demonstrate a dual inhibitory effect on coagulation factors Xa and XIa. Two specific derivatives exhibited 98-100% inhibition of both factors at a concentration of 30 μM [1]. This is a significant functional improvement over derivatives synthesized from the unsubstituted 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione core, which showed no reported dual activity or required further extensive optimization to reach similar potency levels [1][2].

Dual FXa/FXIa inhibition
Class-level
98–100% inhibition at 30 μM for derived hybrids vs. unsubstituted core derivatives with no comparable data
Supports synthesis of dual-target inhibitor libraries; reported activity from derivatives
In vitro enzymatic assay; class-level inference from specific derivatives
Anticoagulant Factor Xa Factor XIa Thrombosis

Predicted LogP Difference for Brain Permeability Optimization

The computed XLogP3-AA value for the target 5,6-dihydro compound is predicted to be lower than that of its 4H (aromatic) analog. The 4H analog (CAS 443321-63-9) has a computed XLogP3-AA of 1.7 [1]. The introduction of the 5,6-dihydro saturation and the resulting change in molecular shape and electron distribution is expected to reduce the logP by approximately 0.5-1.0 units, bringing it closer to the optimal range for CNS drug candidates (LogP 1-3) [1][2]. This shift in lipophilicity is a crucial differentiator for projects targeting intracellular or CNS kinases, where the aromatic analog's higher lipophilicity might lead to decreased solubility, higher protein binding, and suboptimal brain penetration.

Predicted LogP shift
Supporting evidence
Estimated XLogP3-AA: target 0.7–1.2 vs. 4H-aromatic analog 1.7; reduction ~0.5–1.0 units
May support CNS property optimization context
Computed only; no experimental logD7.4 data
Medicinal Chemistry Physicochemical Property LogP CNS Drug Discovery

Synthetic Tractability Advantage: Reduced Aromaticity Enables Selective Derivatization

The 5,6-dihydro core of the target compound provides a distinct synthetic advantage over its fully aromatic 4H counterpart. The saturated ethylene bridge reduces the aromaticity of the quinoline ring, activating the dione moiety for nucleophilic attack. This is evidenced by the efficient reaction with thiosemicarbazide to form thiosemicarbazones, a critical step for generating Factor Xa/XIa inhibitor libraries, which proceeds without the need for harsh catalysts or high temperatures that might be required for the less reactive aromatic analog [1]. In contrast, the 4H analog (CAS 443321-63-9) sees its dione group deactivated by the extended conjugation of the fully aromatic system, necessitating more aggressive reaction conditions or leading to lower yields in analogous transformations [1].

Derivatization reactivity
Class-level
Smooth thiosemicarbazone formation at mild conditions; aromatic analog may require harsher methods
May reduce synthesis cost and time in library production
Qualitative comparison; specific yields not reported
Synthetic Chemistry Building Block Heterocycle Derivatization Library Synthesis

High-Value Application Scenarios for 8-Methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione Procurement


Focused Library Synthesis for Dual Factor Xa/XIa Anticoagulant Lead Discovery

Use this building block as the key starting material for generating a library of hybrid 1-(2-(4-arylthiazol-2-yl)hydrazineylidene) derivatives. As demonstrated by Skoptsova et al. (2025), the reaction with thiosemicarbazide and subsequent cyclization with α-bromoacetophenones yields compounds with potent dual inhibitory activity against coagulation factors Xa and XIa [1]. Procuring this specific dihydro building block ensures synthetic access to the most active derivatives, which have shown 98-100% dual inhibition at 30 µM, enabling structure-activity relationship (SAR) studies around a clinically relevant anticoagulant target.

Kinase Inhibitor Fragment-Based Drug Discovery (FBDD) Targeting NPM1-ALK, EGFR, or JAK2

The pyrroloquinoline-1,2-dione scaffold, particularly when substituted with a methoxy group at the 8-position, has been reported to inhibit key kinases such as NPM1-ALK, EGFR (L858R), and JAK2 . The 5,6-dihydro core offers a distinct three-dimensional conformation and hydrogen-bonding profile compared to flat aromatic analogs, making it a valuable fragment for growing into selective kinase inhibitors. Its lower predicted lipophilicity also aligns with desirable lead-like properties, minimizing the risk of promiscuous binding.

Development of Spirocyclic Compound Libraries with Enhanced 3D Complexity

The tricyclic isatin core of this compound is a proven substrate for generating spirocyclic products. Its reaction with aryl cyanomethyl ketones and 5-amino-1-arylpyrazoles yields hexahydrospiro-pyrazolo[3,4-b]pyridine-pyrroloquinoline hybrids, a class of compounds with increased three-dimensional complexity that is highly sought after in modern drug discovery to escape flatland SAR [2]. The 8-methoxy-4,4,6-trimethyl substitution pattern imparts unique steric and electronic properties that can be exploited to achieve patentably novel chemical space.

Anticancer Lead Optimization: Starting Point for Anti-Leukemic Pyrroloacridine Analogs

While the direct anti-leukemic activity of this exact compound is not reported, its core is part of a broader class of polycyclic isatin derivatives studied for cytotoxicity against U937 lymphoma cells [3]. The electron-donating methoxy group and the specific dihydro saturation can be leveraged to fine-tune the DNA intercalating properties and cellular potency of next-generation pyrroloacridine and benzopyrrolophenanthridine analogs, building on the SAR established for this chemotype.

Application
Selection Property
Validation Focus
Anticoagulant lead library synthesis
Key building block for dual FXa/FXIa hybrids
Synthetic access and dual inhibition SAR review
Kinase inhibitor fragment screening
Methoxy-pyrroloquinoline scaffold
Kinase selectivity and binding mode review
Spirocyclic library diversification
Tricyclic isatin core for spirocyclization
Synthetic scope and scaffold novelty
Cytotoxicity chemotype optimization
Electron-donating methoxy/dihydro core
Cytotoxicity and DNA intercalation endpoint review
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